N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S/c1-16-7-9-19(10-8-16)30(27,28)24-13-3-2-5-17(24)11-12-22-20(25)21(26)23-15-18-6-4-14-29-18/h7-10,17-18H,2-6,11-15H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMMMHOBHQVJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides. The oxolane moiety is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding amines.
Scientific Research Applications
N’-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonamide-Containing Piperidine Derivatives
- W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide): Structural Differences: W-15 lacks the ethanediamide and oxolane moieties, instead featuring a 2-phenylethyl chain and a chlorobenzenesulfonamide group. Functional Implications: W-15’s sulfonamide-piperidine scaffold is associated with opioid receptor interactions, but the absence of an amide bridge in W-15 reduces its resemblance to fentanyl-like analgesics compared to the target compound .
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide :
Ethanediamide (Oxalamide) Derivatives
- N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide: Structural Similarities: Both compounds feature a piperidine-ethanediamide backbone. However, the analog substitutes the tosyl group with a methylsulfanylbenzyl moiety and includes a trifluoromethoxyphenyl group.
Fentanyl Analogs
- Carfentanil (Methyl 1-phenethyl-4-(N-phenylpropionamido)piperidine-4-carboxylate): Key Contrasts: Carfentanil’s 4-piperidinyl propionamide and phenethyl substituents differ from the target’s 2-piperidinyl ethanediamide and oxolane groups. The carboxylate ester in carfentanil increases potency but reduces stability compared to the target’s sulfonamide . Pharmacological Relevance: Carfentanil’s high μ-opioid receptor affinity is linked to its 4-piperidinyl substitution, whereas the target’s 2-piperidinyl-tosyl group may redirect selectivity toward non-opioid targets (e.g., sigma receptors) .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a piperidine ring, a sulfonyl group, and an ethanediamide backbone, which contribute to its diverse biological interactions. The presence of the 4-methylbenzenesulfonyl moiety is particularly significant for its potential pharmacological effects.
Structural Formula
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom. |
| Sulfonyl Group | Enhances the compound's reactivity and interaction with biological targets. |
| Ethanediamide Backbone | Provides stability and contributes to binding affinity. |
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. Preliminary studies suggest that it may interact with various enzymes and receptors, influencing cellular signaling pathways.
Key Mechanisms
- Inhibition of Nitric Oxide Production : The compound has been shown to inhibit nitric oxide production in RAW264.7 macrophage cells stimulated by lipopolysaccharides (LPS), indicating anti-inflammatory properties.
- Interaction with Enzymes : It is believed to bind to active sites on enzymes, potentially modulating their activity and leading to therapeutic effects.
Therapeutic Applications
The compound's biological activities suggest several potential therapeutic applications:
- Anti-inflammatory Agent : Due to its inhibition of nitric oxide production, it may serve as a treatment for inflammatory diseases.
- Pain Management : Its interaction with pain-related pathways could position it as a candidate for analgesic development.
- Anticancer Properties : Ongoing research is exploring its effects on cancer cell lines, where it may exhibit cytotoxicity.
Case Studies and Research Findings
Recent studies have focused on the pharmacological effects of this compound:
Study 1: Anti-inflammatory Effects
A study conducted on RAW264.7 macrophages demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in response to LPS stimulation, suggesting its potential as an anti-inflammatory agent.
Study 2: Cytotoxicity in Cancer Cells
Research has indicated that the compound exhibits cytotoxic effects against certain cancer cell lines, prompting further investigation into its mechanisms of action and potential as an anticancer drug.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibits nitric oxide production | |
| Cytotoxicity | Exhibits effects on cancer cell lines | |
| Pain modulation | Potential interactions with pain pathways | Ongoing |
Q & A
Q. What are the recommended synthetic pathways for N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include:
- Sulfonylation : Introduce the 4-methylbenzenesulfonyl group to the piperidine nitrogen under anhydrous conditions using triethylamine as a base (common in sulfonamide synthesis) .
- Ethylenediamine coupling : React the sulfonylated piperidine intermediate with oxolan-2-ylmethylamine via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility vs. THF for steric control) and temperature (0–25°C) to minimize side products. Monitor progress via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm regioselectivity of sulfonylation and amide linkages. Key signals include sulfonyl-linked piperidine protons (δ 3.0–3.5 ppm) and oxolane methylene groups (δ 3.7–4.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected at m/z ~520–530) and detect impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% required for biological assays) .
Q. How should researchers approach purification challenges, particularly in removing residual solvents or unreacted intermediates?
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate to DCM/methanol) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for the final product, leveraging differential solubility of sulfonamide vs. amide groups .
- Lyophilization : For hygroscopic intermediates, freeze-drying ensures solvent-free solids suitable for biological testing .
Advanced Research Questions
Q. How can researchers address low yields during the coupling of the sulfonylated piperidine moiety to the oxolane-ethylenediamine backbone?
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Protection/Deprotection : Temporarily protect reactive amines (e.g., Boc groups) during sulfonylation, followed by acidic removal .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation in bulky environments .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C) to improve efficiency while minimizing degradation .
Q. How should contradictory data on the compound’s biological activity (e.g., receptor binding vs. cellular assays) be resolved?
Discrepancies may arise from assay conditions or off-target effects. Methodological solutions:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 μM) to confirm target engagement .
- Orthogonal Assays : Compare SPR (surface plasmon resonance) binding kinetics with functional assays (e.g., cAMP modulation for GPCR targets) .
- Metabolite Screening : Use LC-MS to rule out instability or metabolite interference in cellular models .
Q. What in vivo experimental design considerations are critical for evaluating this compound’s pharmacokinetics and toxicity?
- ADME Profiling :
- Toxicity Screening :
- hERG Assay : Assess cardiac risk using patch-clamp electrophysiology (IC₅₀ < 10 μM indicates high risk) .
- CYP Inhibition : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting solubility data reported in different solvents?
- Solvent Polarity Index : Correlate solubility with solvent polarity (e.g., logP of ~2.5 predicts better solubility in DMSO than water) .
- Temperature Gradients : Measure solubility at 25°C vs. 37°C to identify thermally driven aggregation .
- Co-Solvent Systems : Test mixtures like PBS/DMSO (e.g., 90:10) to mimic physiological conditions while maintaining solubility .
Methodological Resources
- Synthetic Protocols : Refer to PubChem’s computed properties for reaction planning (e.g., InChIKey cross-referencing) .
- Safety Handling : Follow OSHA HCS guidelines for sulfonamide intermediates, including fume hood use and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
